molecular formula C20H20N2O5S B3000150 3-(4-Tosylbutanamido)benzofuran-2-carboxamide CAS No. 941987-14-0

3-(4-Tosylbutanamido)benzofuran-2-carboxamide

Cat. No.: B3000150
CAS No.: 941987-14-0
M. Wt: 400.45
InChI Key: OTRCOFHSUZFMAK-UHFFFAOYSA-N
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Description

3-(4-Tosylbutanamido)benzofuran-2-carboxamide is a compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities and have been widely studied for their potential therapeutic applications

Mechanism of Action

While the specific mechanism of action for “3-(4-Tosylbutanamido)benzofuran-2-carboxamide” is not explicitly mentioned in the sources, benzofuran derivatives have been shown to display a wide range of antimicrobial and anticancer properties .

Future Directions

Given the vast number of applications of benzofuran-based drugs in today’s medicine, there exists considerable interest for novel synthetic methodologies that can grant expedient access to new kinds of benzofuran derivatives . The development of effective and low-toxic antifungal drugs has become the focus of current research .

Preparation Methods

The synthesis of 3-(4-Tosylbutanamido)benzofuran-2-carboxamide involves a combination of C–H arylation and transamidation chemistry. The process begins with the installation of an 8-aminoquinoline directing group, followed by palladium-catalyzed C–H arylation to introduce aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold . The final step involves a one-pot, two-step transamidation procedure to achieve the desired benzofuran-2-carboxamide derivative . This synthetic route is highly efficient and modular, allowing for the generation of structurally diverse benzofuran derivatives.

Chemical Reactions Analysis

3-(4-Tosylbutanamido)benzofuran-2-carboxamide undergoes various chemical reactions, including:

Comparison with Similar Compounds

3-(4-Tosylbutanamido)benzofuran-2-carboxamide can be compared with other benzofuran derivatives, such as:

Properties

IUPAC Name

3-[4-(4-methylphenyl)sulfonylbutanoylamino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O5S/c1-13-8-10-14(11-9-13)28(25,26)12-4-7-17(23)22-18-15-5-2-3-6-16(15)27-19(18)20(21)24/h2-3,5-6,8-11H,4,7,12H2,1H3,(H2,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTRCOFHSUZFMAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=C(OC3=CC=CC=C32)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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